N-(4-acetylphenyl)-2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Description
N-(4-acetylphenyl)-2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a pyridazinone derivative characterized by a central pyridazinone core substituted with a 2-chlorophenyl group at position 3 and an acetamide side chain linked to a 4-acetylphenyl moiety. The acetyl group enhances electron-withdrawing effects and may improve binding affinity to biological targets compared to simpler alkyl or alkoxy substituents.
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-[3-(2-chlorophenyl)-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O3/c1-13(25)14-6-8-15(9-7-14)22-19(26)12-24-20(27)11-10-18(23-24)16-4-2-3-5-17(16)21/h2-11H,12H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AREWJEZHVCXRSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-acetylphenyl)-2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a complex organic compound classified as a pyridazinone derivative. Its structure features an acetylphenyl group and a chlorophenyl substituent attached to a pyridazinone core, which contributes to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHClNO
- Molecular Weight : 381.8 g/mol
- CAS Number : 1324093-69-7
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 381.8 g/mol |
| Common Name | This compound |
Pharmacological Activity
Research has indicated that this compound exhibits various biological activities, including:
1. Antitumor Activity:
Preliminary studies suggest that this compound may possess antiproliferative effects against several cancer cell lines. For instance, in vitro assays have shown significant inhibitory activity against HepG2 liver cancer cells, with an IC value indicating effective concentration levels for inducing cell death.
2. Mechanism of Action:
The antitumor effects are believed to be mediated through apoptosis induction and cell cycle arrest. Flow cytometry results have demonstrated that treatment with the compound increases the apoptosis rate in cancer cells significantly compared to controls. Additionally, it has been observed to induce G2/M phase arrest in the cell cycle, further contributing to its antiproliferative effects.
3. Enzyme Inhibition:
this compound may also act as an inhibitor of specific enzymes involved in tumor progression. Its structural similarity to known inhibitors suggests potential activity against histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival.
Study 1: Antiproliferative Effects on HepG2 Cells
A study evaluated the effects of this compound on HepG2 cells. The results indicated:
- IC : 1.30 μM
- Apoptosis Rate : Increased from 5.83% (control) to 28.83% (9 μM treatment)
- Cell Cycle Analysis : Significant increase in G2/M phase cells from 18.84% to 59.36% with increasing concentrations.
Study 2: Comparative Analysis with Other Compounds
In comparative studies with other known HDAC inhibitors, this compound demonstrated enhanced selectivity and potency against specific cancer types, reinforcing its potential as a lead compound for further development.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The biological and chemical properties of pyridazinone derivatives are highly sensitive to substituent variations. Below is a systematic comparison with key analogs:
Table 1: Structural and Functional Comparisons
Key Observations:
4-Acetylphenyl (target) vs. 4-methoxyphenyl (): Acetyl is more electron-withdrawing than methoxy, which could alter π-π stacking or hydrogen bonding with targets.
Halogen Effects :
- Chlorine (Cl) vs. Fluorine (F): Chlorine’s larger atomic size may improve hydrophobic interactions, while fluorine’s electronegativity enhances polarity and metabolic stability .
Biological Activity :
- Anti-cancer activity is prominent in compounds with lipophilic substituents (e.g., butyl in ), whereas anti-inflammatory effects correlate with methoxy or ethyl groups ().
- The target compound’s acetyl group is hypothesized to enhance kinase inhibition due to its ability to form hydrogen bonds with catalytic residues .
Yield and Purity :
Physicochemical and Pharmacokinetic Properties
Table 2: Property Comparison
- The target compound’s acetyl group reduces LogP compared to butyl derivatives, suggesting better aqueous solubility.
- Fluorinated analogs exhibit extended metabolic stability due to resistance to oxidative degradation .
Q & A
Basic: How can researchers optimize the synthesis of this compound to achieve high yield and purity?
Methodological Answer:
Synthesis optimization involves:
- Reagent Selection : Use catalysts like HCl or H₂SO₄ (common in pyridazinone derivatives) to accelerate amide bond formation .
- Solvent Systems : Ethanol or acetic acid enhances solubility and reduces side reactions; reflux conditions (80–100°C) improve reaction kinetics .
- Purification : Column chromatography (DCM-MeOH gradients) effectively isolates the compound from byproducts .
- Yield Monitoring : Track intermediates via TLC and adjust stoichiometry (e.g., 1.2:1 molar ratio of acetylphenyl amine to pyridazinone precursor) .
Basic: What analytical techniques confirm the structural integrity of this compound?
Methodological Answer:
Critical techniques include:
- IR Spectroscopy : Validate carbonyl (C=O) stretches at ~1660–1700 cm⁻¹ for acetamide and pyridazinone moieties .
- NMR : ¹H-NMR identifies aromatic protons (δ 7.2–7.5 ppm for chlorophenyl) and acetamide NH (δ ~8.0 ppm) .
- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .
- X-ray Crystallography : SHELX software refines crystal structures to resolve bond angles and stereochemistry .
Advanced: How can SAR studies identify key functional groups driving biological activity?
Methodological Answer:
- Substituent Variation : Compare analogs with halogen (Cl/F) or methoxy groups on phenyl rings to assess anti-inflammatory vs. anticancer potency .
- Bioisosteric Replacement : Replace the acetylphenyl group with morpholine or piperazine rings to test target selectivity .
- Activity Assays : Use IC₅₀ values from enzyme inhibition (e.g., COX-2) or cell viability (MTT assays) to quantify effects .
- Computational Modeling : Generate QSAR models to correlate electronic parameters (e.g., logP) with activity .
Advanced: How to resolve contradictions between in vitro and in vivo pharmacological data?
Methodological Answer:
- Pharmacokinetic Profiling : Measure plasma stability (e.g., t₁/₂ in liver microsomes) to identify metabolic liabilities .
- Dose Optimization : Adjust in vivo doses based on bioavailability (e.g., oral vs. intraperitoneal administration) .
- Target Engagement : Use immunohistochemistry to verify target protein modulation in tissues vs. cell lines .
- Species-Specific Factors : Test humanized models to address interspecies metabolic differences .
Advanced: How can molecular docking predict binding interactions with target enzymes?
Methodological Answer:
- Protein Preparation : Retrieve HDAC or COX-2 structures from PDB; optimize hydrogen bonds and protonation states .
- Ligand Docking : Use AutoDock Vina to simulate binding poses, focusing on pyridazinone-acetamide interactions with catalytic sites .
- Free Energy Calculations : MM-GBSA scores rank binding affinities; validate with experimental IC₅₀ data .
- Mutagenesis Studies : Correlate docking predictions with activity changes in enzyme mutants (e.g., HDAC1-K202A) .
Advanced: What methodologies determine metabolic stability and pharmacokinetics?
Methodological Answer:
- Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS .
- CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .
- Permeability Assays : Use Caco-2 monolayers to predict intestinal absorption (Papp >1×10⁻⁶ cm/s for high bioavailability) .
- Plasma Protein Binding : Equilibrium dialysis to measure unbound fraction (fu >5% for therapeutic efficacy) .
Advanced: How to address discrepancies in activity data across structural analogs?
Methodological Answer:
- Data Normalization : Standardize assay conditions (e.g., cell density, serum concentration) to minimize variability .
- Meta-Analysis : Pool data from analogs (e.g., 4-chloro vs. 2-fluorophenyl derivatives) to identify trends .
- Counter-Screening : Test off-target effects (e.g., kinase panels) to rule out nonspecific interactions .
- Crystallographic Evidence : Compare co-crystal structures to confirm binding mode consistency .
Advanced: What methodologies validate HDAC inhibitory potential?
Methodological Answer:
- Enzyme Assays : Fluorescent substrates (e.g., Boc-Lys(Ac)-AMC) quantify HDAC1–11 inhibition .
- Western Blotting : Measure histone H3/H4 acetylation levels in treated cells .
- Gene Expression Profiling : RNA-seq to assess downstream targets (e.g., p21, Bax) .
- Co-Crystallization : Solve HDAC-compound structures to guide analog design .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
